molecular formula C9H8N2O4S B2684293 {[(2-Cyanophenyl)sulfonyl]amino}acetic acid CAS No. 612044-14-1

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid

Cat. No.: B2684293
CAS No.: 612044-14-1
M. Wt: 240.23
InChI Key: FFCZGKASBBKMFO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid typically involves the reaction of 2-cyanophenylsulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is used extensively in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of {[(2-Cyanophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved typically include the modulation of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Cyanophenyl)sulfonyl]amino}propionic acid
  • {[(2-Cyanophenyl)sulfonyl]amino}butyric acid
  • {[(2-Cyanophenyl)sulfonyl]amino}valeric acid

Uniqueness

{[(2-Cyanophenyl)sulfonyl]amino}acetic acid is unique due to its specific structural features, such as the presence of a cyanophenyl group and a sulfonyl group attached to an amino acetic acid backbone. This unique structure allows it to interact with a wide range of biological targets, making it a versatile tool in scientific research .

Properties

IUPAC Name

2-[(2-cyanophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-7-3-1-2-4-8(7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZGKASBBKMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612044-14-1
Record name 2-(2-cyanobenzenesulfonamido)acetic acid
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